Ethyl methyl propan-2-yl phosphate
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Overview
Description
Ethyl methyl propan-2-yl phosphate is an organophosphate compound with significant applications in various fields. It is characterized by its unique structure, which includes ethyl, methyl, and propan-2-yl groups attached to a phosphate moiety. This compound is known for its versatility and reactivity, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method includes the reaction of phosphoric acid with ethyl alcohol, methyl alcohol, and propan-2-yl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions include various phosphoric acid esters, phosphonates, and phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl methyl propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and related compounds.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl methyl propan-2-yl phosphate exerts its effects involves the interaction with various molecular targets. In biochemical pathways, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biological functions, including energy transfer and signal transduction .
Comparison with Similar Compounds
- Ethyl methyl phosphonate
- Propan-2-yl phosphate
- Methyl ethyl phosphate
Comparison: Ethyl methyl propan-2-yl phosphate is unique due to its specific combination of ethyl, methyl, and propan-2-yl groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, its reactivity in esterification and substitution reactions may differ significantly from that of ethyl methyl phosphonate or propan-2-yl phosphate .
Properties
CAS No. |
57557-32-1 |
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Molecular Formula |
C6H15O4P |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
ethyl methyl propan-2-yl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-5-9-11(7,8-4)10-6(2)3/h6H,5H2,1-4H3 |
InChI Key |
RSVFCXFHYGCMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC)OC(C)C |
Origin of Product |
United States |
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